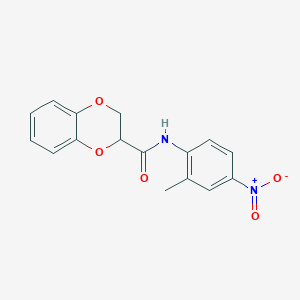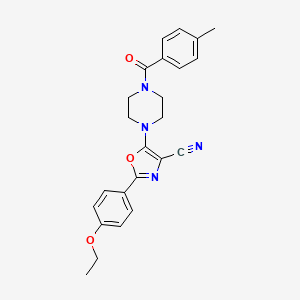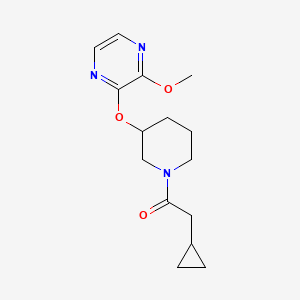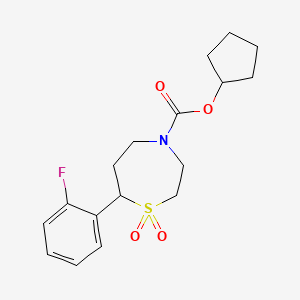![molecular formula C17H17N3O4 B2367211 Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate CAS No. 2411326-15-1](/img/structure/B2367211.png)
Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate, commonly known as MOCOB, is a chemical compound with potential therapeutic applications. It is a piperazine derivative and has been studied extensively for its pharmacological properties.
Mechanism of Action
The mechanism of action of MOCOB is not fully understood. However, studies suggest that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. MOCOB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are involved in inflammation. It has also been found to inhibit the activity of Akt and mTOR, which are signaling pathways involved in cancer growth.
Biochemical and Physiological Effects:
MOCOB has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also reduces the production of reactive oxygen species (ROS) and increases the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). MOCOB has also been shown to improve mitochondrial function and reduce oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
MOCOB has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It has also been shown to have low toxicity and high bioavailability. However, its mechanism of action is not fully understood, and more research is needed to determine its optimal dosage and administration route.
Future Directions
There are several future directions for the research on MOCOB. One direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to study its neuroprotective properties and its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, more research is needed to determine its safety and efficacy in human trials.
Synthesis Methods
The synthesis of MOCOB is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-cyanobenzaldehyde with 1,4-diaminobutane to form a piperazine intermediate. This intermediate is then reacted with ethyl acetoacetate and triethylamine to form the final product, MOCOB.
Scientific Research Applications
MOCOB has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported its anti-inflammatory, anti-tumor, and neuroprotective properties. MOCOB has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to protect neurons from oxidative stress and improve cognitive function in animal studies.
properties
IUPAC Name |
methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-24-17(23)7-6-15(21)20-9-8-19(16(22)12-20)11-14-4-2-13(10-18)3-5-14/h2-7H,8-9,11-12H2,1H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVMWYUGIIIPAA-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)N1CCN(C(=O)C1)CC2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)N1CCN(C(=O)C1)CC2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1-Dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane](/img/structure/B2367131.png)
methanone](/img/structure/B2367132.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2367136.png)




![6-(4-Chlorophenyl)-4-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2367148.png)

![N-cyclopropyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2367150.png)
